VP3.15 dihydrobromide is a small heterocyclic molecule [] classified as a dual inhibitor of glycogen synthase kinase 3β (GSK3β) and phosphodiesterase 7 (PDE7) []. It is being investigated as a potential neuroprotective and disease-modifying treatment for multiple sclerosis (MS), particularly for the primary progressive form (PPMS) [, ].
VP3.15 dihydrobromide acts by simultaneously inhibiting GSK3β and PDE7 []. While the specific mechanisms underlying its effects in MS are still under investigation, the following are proposed:
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: